

Asymmetric synthesis of 1-Benzyl 3-methyl 5-hydroxypiperidine-1,3-dicarboxylate

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Compound of Interest

Compound Name: 1-Benzyl 3-methyl 5-hydroxypiperidine-1,3-dicarboxylate

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An Application Note for the Asymmetric Synthesis of **1-Benzyl 3-methyl 5-hydroxypiperidine-1,3-dicarboxylate**: A Chiral Building Block for Drug Discovery

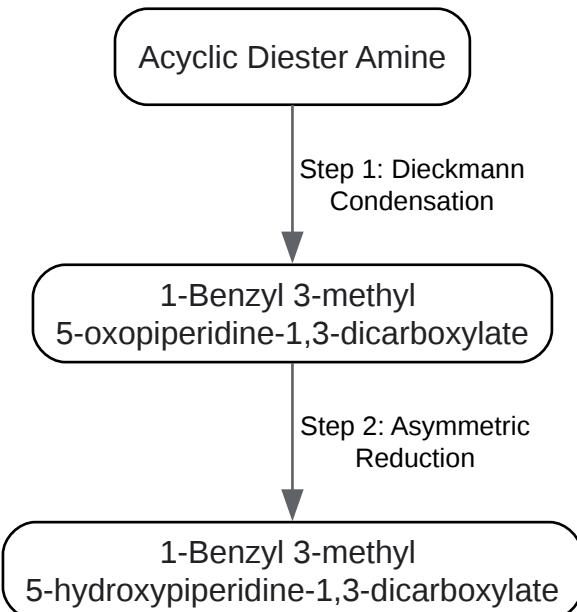
Introduction: The Significance of Chiral Piperidines in Medicinal Chemistry

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast number of approved pharmaceuticals and biologically active natural products.^[1] The introduction of stereocenters into the piperidine ring dramatically expands the chemical space available for drug design, allowing for fine-tuned interactions with biological targets.^{[2][3][4][5]} Chiral 3,5-disubstituted piperidines, such as the title compound, **1-Benzyl 3-methyl 5-hydroxypiperidine-1,3-dicarboxylate**, are particularly valuable as versatile chiral building blocks.^{[2][4][6]} The defined stereochemistry of the hydroxyl and ester groups allows for the development of novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles.

This application note provides a detailed, two-step synthetic protocol for the asymmetric synthesis of **1-Benzyl 3-methyl 5-hydroxypiperidine-1,3-dicarboxylate**. The strategy involves the initial synthesis of the prochiral ketone precursor, 1-Benzyl 3-methyl 5-oxopiperidine-1,3-dicarboxylate, followed by a highly enantioselective reduction to furnish the desired chiral alcohol.

Overall Synthetic Strategy

The proposed synthesis is a robust and efficient pathway that first constructs the piperidone ring system and then establishes the critical C-5 stereocenter in a controlled manner.



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Figure 1: Overall two-step synthetic workflow.

Part 1: Synthesis of Prochiral Precursor 1-Benzyl 3-methyl 5-oxopiperidine-1,3-dicarboxylate

The synthesis of the key β -keto ester intermediate is achieved via an intramolecular Dieckmann condensation. This classic cyclization reaction is a reliable method for forming five- and six-membered rings.[5][7][8]

Reaction Scheme

Figure 2: Dieckmann condensation to form the piperidone precursor.

Protocol: Dieckmann Condensation

Materials and Reagents:

Reagent	M.W. (g/mol)	Quantity (mmol)	Mass/Volume
Diethyl N-benzyl-N-(2-methoxycarbonylethyl)aminomethylmalonate	353.40	10.0	3.53 g
Sodium Hydride (60% dispersion in mineral oil)	24.00	12.0	0.48 g
Anhydrous Toluene	-	-	100 mL
1 M Hydrochloric Acid	-	-	As needed
Saturated Sodium Bicarbonate Solution	-	-	~50 mL
Saturated Sodium Chloride Solution (Brine)	-	-	~50 mL
Anhydrous Magnesium Sulfate	-	-	As needed
Ethyl Acetate	-	-	For extraction
Hexanes	-	-	For extraction

Procedure:

- Setup: A 250 mL three-neck round-bottom flask is equipped with a reflux condenser, a magnetic stir bar, and a nitrogen inlet. The glassware is flame-dried under a stream of nitrogen and allowed to cool to room temperature.
- Reagent Addition: The flask is charged with sodium hydride (0.48 g, 12.0 mmol) and anhydrous toluene (50 mL). The suspension is stirred under a nitrogen atmosphere.
- A solution of diethyl N-benzyl-N-(2-methoxycarbonylethyl)aminomethylmalonate (3.53 g, 10.0 mmol) in anhydrous toluene (50 mL) is added dropwise to the stirred suspension over 30 minutes at room temperature.

- Reaction: The reaction mixture is heated to reflux (approximately 110 °C) and maintained for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Quenching: After the reaction is complete, the mixture is cooled to 0 °C in an ice bath. The reaction is carefully quenched by the slow, dropwise addition of 1 M HCl until the gas evolution ceases and the pH of the aqueous layer is approximately 5-6.
- Workup: The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x 50 mL).
- The combined organic layers are washed sequentially with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).
- The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
- Purification: The crude product is purified by flash column chromatography on silica gel (using a gradient of 10-30% ethyl acetate in hexanes) to afford 1-Benzyl 3-methyl 5-oxopiperidine-1,3-dicarboxylate as a pale yellow oil.[9]

Part 2: Asymmetric Reduction of the Prochiral Ketone

The key to this synthesis is the enantioselective reduction of the 5-oxo group to a hydroxyl group. Two highly effective and well-established methods are presented: the Corey-Bakshi-Shibata (CBS) reduction and Noyori Asymmetric Hydrogenation.

Method A: Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction is a powerful method for the enantioselective reduction of ketones, employing a chiral oxazaborolidine catalyst.[3][10][11][12] This method offers excellent enantioselectivity and predictable stereochemical outcomes.

Figure 3: CBS reduction of the piperidone to the chiral alcohol.

The reaction proceeds through a six-membered, chair-like transition state, where the borane, coordinated to the catalyst, delivers a hydride to one face of the ketone. The stereochemical outcome is determined by the choice of the (R)- or (S)-CBS catalyst.

Materials and Reagents:

Reagent	M.W. (g/mol)	Quantity (mmol)	Mass/Volume
1-Benzyl 3-methyl 5-oxopiperidine-1,3-dicarboxylate	291.30	5.0	1.46 g
(R)-2-Methyl-CBS-oxazaborolidine (1 M in Toluene)	277.21	0.5	0.5 mL
Borane-dimethyl sulfide complex (BH ₃ ·SMe ₂ , ~10 M)	75.97	6.0	~0.6 mL
Anhydrous Tetrahydrofuran (THF)	-	-	50 mL
Methanol	-	-	~10 mL
1 M Hydrochloric Acid	-	-	~20 mL
Ethyl Acetate	-	-	For extraction
Saturated Sodium Bicarbonate Solution	-	-	~30 mL
Brine	-	-	~30 mL
Anhydrous Sodium Sulfate	-	-	As needed

Procedure:

- Setup: A 100 mL round-bottom flask is equipped with a magnetic stir bar and a nitrogen inlet. The glassware is flame-dried and cooled under nitrogen.

- Catalyst and Reagent Addition: The flask is charged with (R)-2-Methyl-CBS-oxazaborolidine (0.5 mL of a 1 M solution in toluene, 0.5 mmol) and anhydrous THF (20 mL). The solution is cooled to -20 °C.
- Borane-dimethyl sulfide complex (~0.6 mL, 6.0 mmol) is added dropwise to the catalyst solution, and the mixture is stirred for 10 minutes.
- A solution of 1-Benzyl 3-methyl 5-oxopiperidine-1,3-dicarboxylate (1.46 g, 5.0 mmol) in anhydrous THF (30 mL) is added dropwise over 30 minutes, maintaining the temperature at -20 °C.
- Reaction: The reaction is stirred at -20 °C for 2-4 hours. The reaction progress is monitored by TLC.
- Quenching: The reaction is quenched by the slow, dropwise addition of methanol (10 mL) at -20 °C. The mixture is then allowed to warm to room temperature and stirred for 30 minutes.
- Workup: The solvent is removed under reduced pressure. The residue is redissolved in ethyl acetate (50 mL) and washed with 1 M HCl (20 mL), saturated sodium bicarbonate solution (30 mL), and brine (30 mL).
- The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
- Purification: The crude product is purified by flash column chromatography (silica gel, 20-50% ethyl acetate in hexanes) to yield the title compound. The enantiomeric excess can be determined by chiral HPLC analysis.

Method B: Noyori Asymmetric Hydrogenation

An alternative, highly efficient method is the Noyori asymmetric hydrogenation, which utilizes a ruthenium-chiral diphosphine catalyst and hydrogen gas.[\[2\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#) This method is particularly suitable for the reduction of functionalized ketones.

Figure 4: Noyori hydrogenation for the synthesis of the chiral piperidinol.

Materials and Reagents:

Reagent	M.W. (g/mol)	Quantity (mmol)	Mass/Volume
1-Benzyl 3-methyl 5-oxopiperidine-1,3-dicarboxylate	291.30	5.0	1.46 g
RuCl ₂ [(S)-BINAP]	990.88	0.025	24.8 mg
Anhydrous, Degassed Ethanol	-	-	50 mL
Hydrogen Gas	-	-	10 atm

Procedure:

- Setup: A high-pressure hydrogenation vessel is charged with 1-Benzyl 3-methyl 5-oxopiperidine-1,3-dicarboxylate (1.46 g, 5.0 mmol) and RuCl₂[(S)-BINAP] (24.8 mg, 0.025 mmol).
- The vessel is sealed, and the atmosphere is replaced with nitrogen, followed by purging with hydrogen gas.
- Anhydrous and degassed ethanol (50 mL) is added via cannula.
- Reaction: The vessel is pressurized with hydrogen gas to 10 atm and heated to 50 °C with vigorous stirring. The reaction is maintained under these conditions for 12-24 hours.
- Workup: After cooling to room temperature, the vessel is carefully depressurized. The reaction mixture is filtered through a pad of Celite to remove the catalyst.
- The filtrate is concentrated under reduced pressure.
- Purification: The residue is purified by flash column chromatography (silica gel, 20-50% ethyl acetate in hexanes) to afford the desired product. Chiral HPLC is used to determine the enantiomeric excess.

Conclusion

This application note details two reliable and highly enantioselective methods for the synthesis of **1-Benzyl 3-methyl 5-hydroxypiperidine-1,3-dicarboxylate**. The synthesis of the piperidone precursor via Dieckmann condensation provides a straightforward entry to the key intermediate. The subsequent asymmetric reduction, achievable through either CBS reduction or Noyori hydrogenation, allows for precise control of the C-5 stereocenter, furnishing a valuable chiral building block for applications in drug discovery and development. The choice between the two asymmetric methods may depend on available equipment (high-pressure hydrogenation apparatus) and desired operational simplicity.

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